molecular formula C9H6ClNS B1391961 2-Chloro-5-(3-thienyl)pyridine CAS No. 873948-15-3

2-Chloro-5-(3-thienyl)pyridine

Cat. No.: B1391961
CAS No.: 873948-15-3
M. Wt: 195.67 g/mol
InChI Key: AOZCXDZJFSHRGH-UHFFFAOYSA-N
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Description

2-Chloro-5-(3-thienyl)pyridine is an organic compound with the molecular formula C₉H₆ClNS It is a heterocyclic aromatic compound that contains both a pyridine and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(3-thienyl)pyridine can be achieved through several methods. One common approach involves the cross-coupling of 2-chloropyridine with 3-thienylboronic acid using a palladium catalyst in the presence of a base. This reaction is typically carried out under an inert atmosphere at elevated temperatures to ensure high yields .

Industrial Production Methods

Industrial production of this compound often involves large-scale cross-coupling reactions. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, the choice of solvents and catalysts can be optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(3-thienyl)pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium thiolate or primary amines in the presence of a base.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products

    Substitution: Formation of 2-amino-5-(3-thienyl)pyridine or 2-thio-5-(3-thienyl)pyridine.

    Oxidation: Formation of 2-chloro-5-(3-thienyl)sulfoxide or sulfone.

    Reduction: Formation of 2-chloro-5-(3-thienyl)piperidine.

Scientific Research Applications

2-Chloro-5-(3-thienyl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-5-(3-thienyl)pyridine depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. For example, it can inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory prostaglandins . In material science, its electronic properties are exploited to enhance the performance of organic semiconductors and OLEDs.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-methylthiophene
  • 2,5-Dichlorothiophene
  • 2-Chloro-4-(trifluoromethyl)pyridine

Uniqueness

2-Chloro-5-(3-thienyl)pyridine is unique due to the presence of both a pyridine and a thiophene ring, which imparts distinct electronic and steric properties. This dual-ring structure allows for versatile chemical modifications and applications in various fields, making it a valuable compound in both research and industry .

Properties

IUPAC Name

2-chloro-5-thiophen-3-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNS/c10-9-2-1-7(5-11-9)8-3-4-12-6-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOZCXDZJFSHRGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C2=CSC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001305835
Record name 2-Chloro-5-(3-thienyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001305835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

873948-15-3
Record name 2-Chloro-5-(3-thienyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=873948-15-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-5-(3-thienyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001305835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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